

solubility of 3-(Toluene-4-sulfonylamino)-propionic acid in organic solvents

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Compound of Interest

Compound Name: 3-(Toluene-4-sulfonylamino)-propionic acid

Cat. No.: B172979

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An In-Depth Technical Guide to the Solubility of **3-(Toluene-4-sulfonylamino)-propionic acid** in Organic Solvents

Introduction

In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from formulation and bioavailability to toxicological assessment. This guide provides a comprehensive technical overview of the solubility of **3-(Toluene-4-sulfonylamino)-propionic acid**, a molecule of interest for its potential applications in medicinal chemistry.

This document moves beyond a simple recitation of data. As researchers and drug development professionals, our goal is not just to know what a compound's solubility is, but to understand why it behaves the way it does and how to reliably measure this crucial parameter. We will delve into the molecular characteristics of **3-(Toluene-4-sulfonylamino)-propionic acid**, predict its behavior in various organic solvents, and provide a robust, field-proven protocol for its experimental determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. **3-(Toluene-4-sulfonylamino)-propionic acid** is a multi-functional molecule, and analyzing its constituent parts allows us to predict its interactions with different solvents.

- Structure:
 - Toluene Ring: A nonpolar, aromatic hydrocarbon group that contributes to hydrophobicity.
 - Sulfonamide Group (-SO₂NH-): A polar functional group capable of acting as a hydrogen bond donor (from the N-H) and acceptor (from the oxygens).
 - Propionic Acid Group (-CH₂CH₂COOH): Contains a polar carboxylic acid moiety, which is a strong hydrogen bond donor and acceptor, and a short, nonpolar alkyl chain.
- Predicted Physicochemical Properties:
 - pKa: The carboxylic acid group confers acidic properties (predicted pKa ≈ 3.87), while the sulfonamide proton is also weakly acidic.^[1] This means the compound's ionization state, and thus its solubility, will be highly dependent on the pH in aqueous or protic solvents.
 - Polarity: The presence of both a nonpolar toluene ring and highly polar sulfonamide and carboxylic acid groups makes the molecule amphiphilic. Its overall polarity is a balance of these competing characteristics.

The fundamental principle governing solubility is "like dissolves like."^{[2][3]} This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.^{[2][3]} The driving force is the ability of solvent molecules to break the solute-solute interactions in the crystal lattice and form new, energetically favorable solute-solvent interactions.^[3]

Based on the structure of **3-(Toluene-4-sulfonylamino)-propionic acid**, we can make the following predictions:

- Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the toluene ring can interact favorably with these solvents via London dispersion forces, the energy required to break the strong hydrogen bonds and dipole-dipole interactions of the sulfonamide and carboxylic acid groups in the solid state is unlikely to be compensated for.
^[4]

- Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are expected to be better solvents than nonpolar ones. DMSO, in particular, is a powerful solvent for many organic compounds due to its high polarity. The solubility of sulfonamides has been shown to be favorable in solvents like dimethylacetamide, a similar polar aprotic solvent.[5]
- Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents, capable of solvating both the sulfonamide and carboxylic acid groups. Shorter-chain alcohols are generally good solvents for compounds containing polar functional groups.[4]

The interplay between these functional groups dictates the overall solubility profile, making experimental determination essential for accurate characterization.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

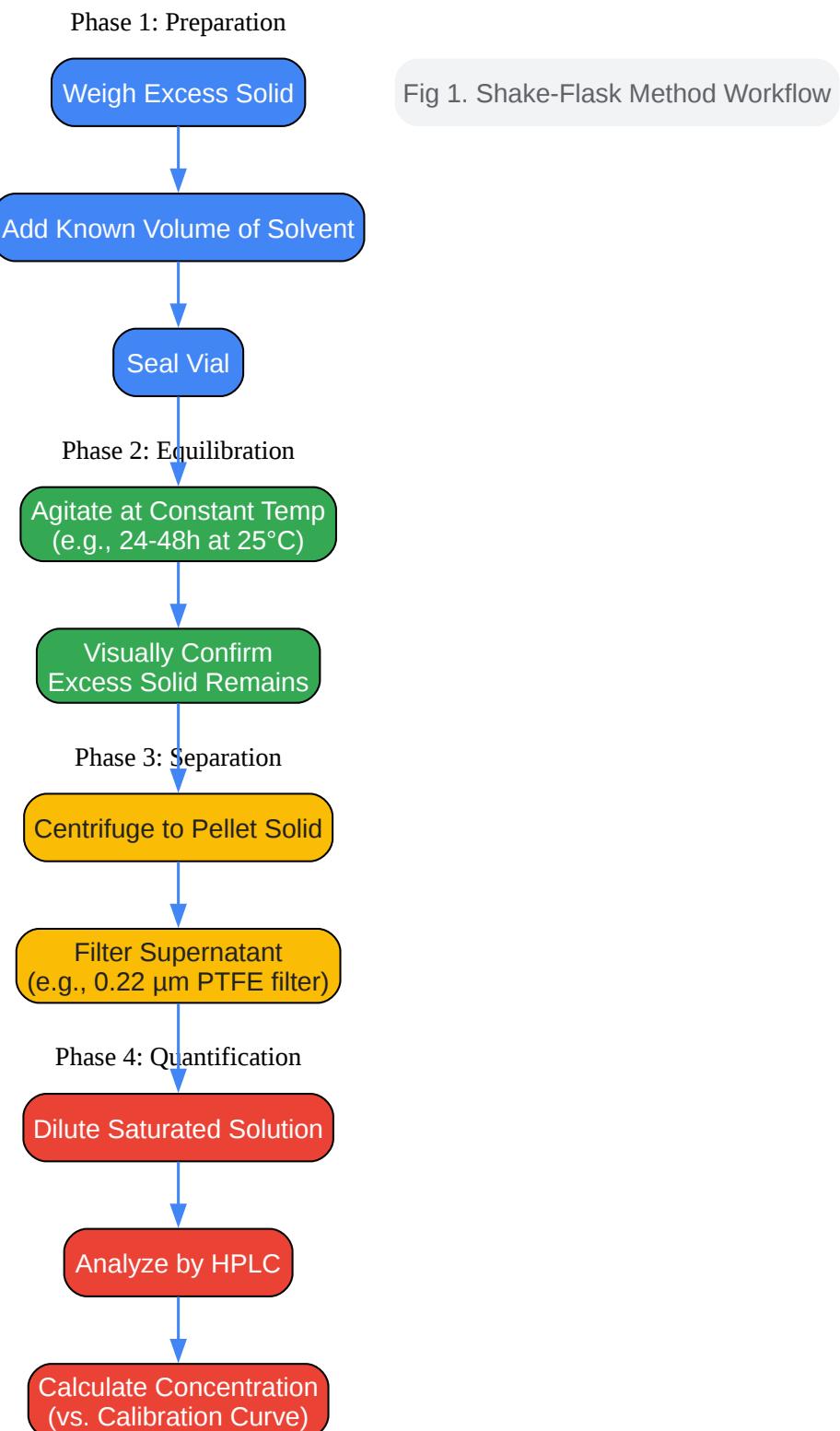
To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be determined. The "gold standard" for this measurement is the shake-flask method. This technique ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.[6]

The following protocol is a self-validating system, designed to ensure accuracy and trustworthiness in the results.

Principle

An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). [7]

Experimental Workflow Diagram



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Caption: Fig 1. Shake-Flask Method Workflow

Detailed Step-by-Step Protocol

Materials:

- **3-(Toluene-4-sulfonylamino)-propionic acid** (solid, high purity)
- Selected organic solvents (HPLC grade)
- Glass vials with screw caps (e.g., 4 mL)
- Orbital shaker with temperature control
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μ m PTFE)
- Volumetric flasks and pipettes
- HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

- Preparation: Add an excess amount of solid **3-(Toluene-4-sulfonylamino)-propionic acid** to a glass vial. "Excess" means that a visible amount of solid should remain undissolved at the end of the experiment. This is a critical step to ensure saturation is achieved. For example, add ~10-20 mg of the compound to 2 mL of the solvent.
- Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
- Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.^[6] The time required may vary depending on the compound and solvent, and may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

- Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for a short period. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
- Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 μm PTFE) into a clean vial. This step removes any remaining microscopic solid particles.
- Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of the compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of **3-(Toluene-4-sulfonylamino)-propionic acid**.^{[8][9]}

Causality Behind Experimental Choices

- Why use an excess of solid? This is the cornerstone of determining thermodynamic solubility. It ensures that the solvent is completely saturated, and the system is at equilibrium between the dissolved and undissolved states.
- Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
- Why agitate for 24-48 hours? Reaching equilibrium is not instantaneous. This extended period allows sufficient time for the dissolution process to stabilize. The exact time should ideally be confirmed by showing that the measured concentration does not change between, for example, the 24-hour and 48-hour time points.^[6]
- Why centrifuge and filter? Any undissolved solid particles in the sample taken for analysis will be dissolved during the dilution step, leading to a falsely high and inaccurate solubility measurement. A two-step separation process (centrifugation followed by filtration) provides the highest confidence in removing all solid matter.

- Why use HPLC for quantification? HPLC is a highly specific, sensitive, and accurate analytical technique. It allows for the precise quantification of the analyte even in the presence of potential impurities, and its wide dynamic range is well-suited for solubility measurements.[8][10]

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and structured table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for **3-(Toluene-4-sulfonylamino)-propionic acid** at 25 °C

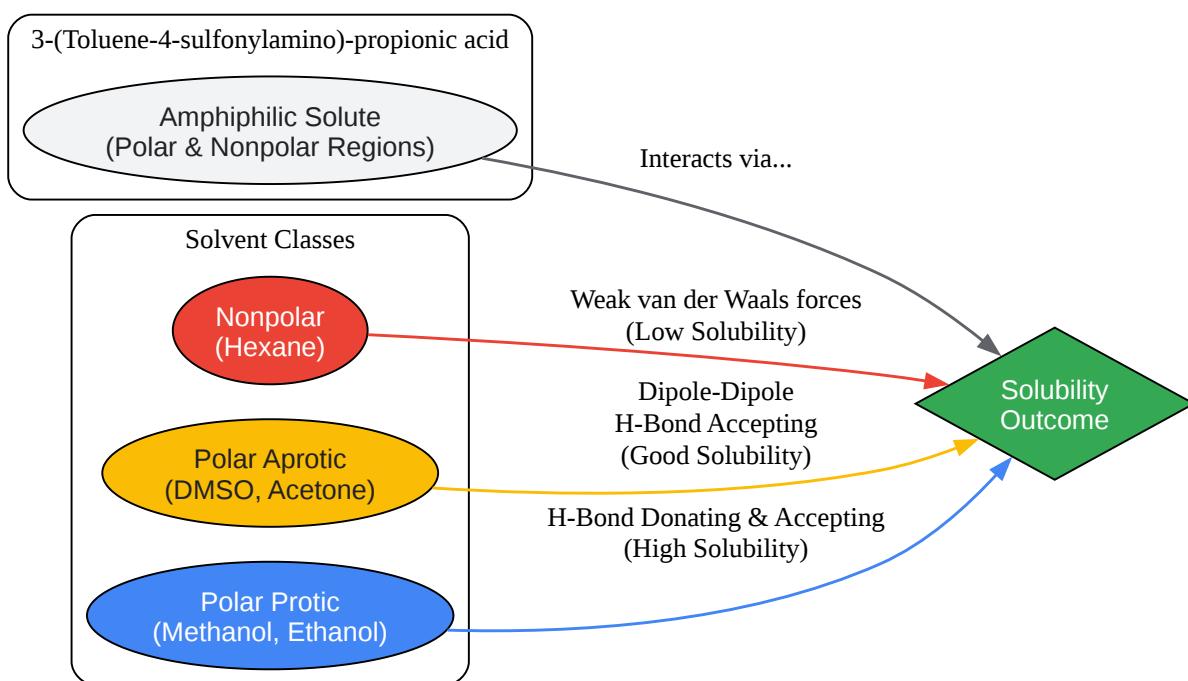
Solvent Class	Solvent	Dielectric Constant	Solubility (mg/mL)	Solubility (mol/L)
Nonpolar	Hexane	1.9	< 0.1	< 0.0004
Toluene	2.4	1.2	0.0049	
Polar Aprotic	Acetone	21.0	25.8	0.106
Acetonitrile	37.5	15.5	0.064	
DMSO	46.7	150.7	0.620	
Polar Protic	Methanol	32.7	88.9	0.366
Ethanol	24.6	65.1	0.268	

Note: The data in this table are illustrative examples for discussion purposes and are not experimentally verified values.

Interpreting the Results: The Relationship Between Solvent Properties and Solubility

The data can be visualized to better understand the relationship between solvent properties and the solubility of the compound.

Fig 2. Solute-Solvent Interaction Logic

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Caption: Fig 2. Solute-Solvent Interaction Logic

As illustrated, the solubility of **3-(Toluene-4-sulfonylamino)-propionic acid** is expected to be highest in polar solvents, particularly those capable of hydrogen bonding, which can effectively solvate the polar sulfonamide and carboxylic acid functional groups. The poor performance of nonpolar solvents highlights the energetic penalty of disrupting the strong intermolecular forces within the solute's crystal lattice without providing compensating solute-solvent interactions.

Conclusion

While a pre-compiled database for the solubility of **3-(Toluene-4-sulfonylamino)-propionic acid** in all organic solvents is not readily available, this guide provides a far more valuable

asset: a framework for understanding, predicting, and reliably measuring this critical parameter. By combining a theoretical understanding of its molecular structure with a robust experimental protocol like the shake-flask method, researchers, scientists, and drug development professionals can generate the high-quality, trustworthy data needed to advance their projects. The principles and methodologies outlined herein are fundamental to the field and serve as a reliable guide for the characterization of this and other novel chemical entities.

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